
5-Bromo-4-(2-ethylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD33022675” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022675” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve several intermediate compounds, each requiring purification and characterization before proceeding to the next step.
Industrial Production Methods: Industrial production of “MFCD33022675” is scaled up from laboratory methods, ensuring that the process is economically viable and environmentally friendly. This involves optimizing reaction conditions, using large-scale reactors, and implementing efficient purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD33022675” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022675” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from the reactions of “MFCD33022675” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
“MFCD33022675” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, “MFCD33022675” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of “MFCD33022675” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the context in which the compound is used, but typically involve binding to the target molecule and modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “MFCD33022675” include those with comparable molecular structures or functional groups. These compounds may share some chemical properties and reactivity patterns but differ in their specific applications or biological effects.
Uniqueness: What sets “MFCD33022675” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain molecular targets. This makes it particularly valuable in certain research or industrial applications where these properties are crucial.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
5-bromo-4-(2-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-5-3-4-6-9(8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
ZFEOWQVUGAJWDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



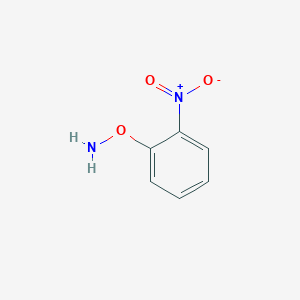
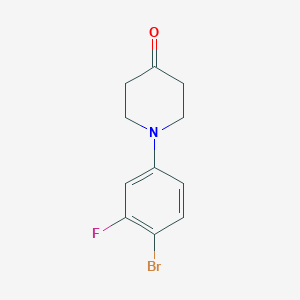
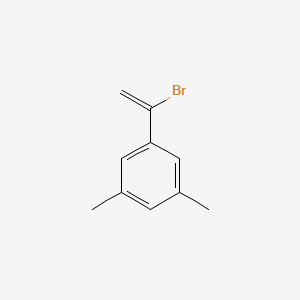
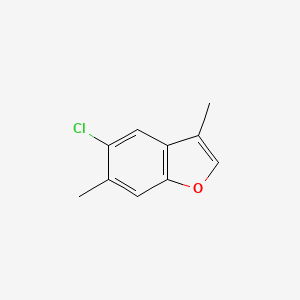

![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
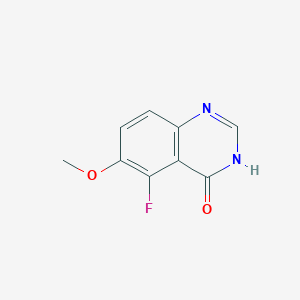
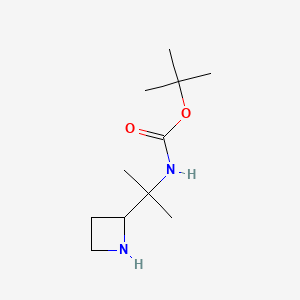
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

